Chemical Properties of 2-Amino-1,2-diphenylethanol Hydrochloride
Chemical Properties of 2-Amino-1,2-diphenylethanol Hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of 2-Amino-1,2-diphenylethanol hydrochloride. This document is structured to serve researchers and drug development professionals, focusing on the molecule's role as a privileged chiral auxiliary and ligand scaffold.
Technical Guide & Application Note
Executive Summary
2-Amino-1,2-diphenylethanol (ADE) is a vicinal amino alcohol possessing two chiral centers, rendering it a critical scaffold in asymmetric synthesis.[1] While often handled as the free base for reactions, the hydrochloride salt (ADE·HCl) serves as the stable, water-soluble storage form.[1] Its primary utility lies in its ability to induce stereochemical control in alkylation, reduction, and cycloaddition reactions. This guide focuses on the erythro diastereomer (1R,2S / 1S,2R), which is the predominant product of standard synthetic routes and the most widely used conformer in pharmaceutical research.
Chemical Identity & Stereochemical Analysis
The stereochemistry of ADE is its defining feature. The molecule exists as two diastereomeric pairs: erythro (cis-like relationship of phenyl rings in certain projections) and threo.[1] The erythro form is thermodynamically favored in specific synthetic pathways and is the standard for "2-Amino-1,2-diphenylethanol" in commercial catalogs.[1]
Structural Data
| Property | Detail |
| IUPAC Name | 2-Amino-1,2-diphenylethanol hydrochloride |
| Common Isomers | (1R,2S)-(-)-ADE; (1S,2R)-(+)-ADE |
| CAS Number (Free Base) | 530-36-9 (racemic), 23190-16-1 (1R,2S), 23364-44-5 (1S,2R) |
| CAS Number (HCl Salt) | 59660-86-1 (racemic), Specific enantiomer CAS vary |
| Molecular Formula | C₁₄H₁₅NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 249.74 g/mol (Salt); 213.28 g/mol (Base) |
| Stereochemistry | Two chiral centers (C1, C2). Erythro configuration is standard.[2] |
Stereochemical Visualization
The distinction between erythro and threo forms is critical for ligand design. The erythro isomer typically displays a syn relationship between the amino and hydroxyl groups in the reactive conformation, facilitating the formation of five-membered heterocycles (e.g., oxazolines).
Caption: Stereochemical relationship between erythro and threo forms. The (1R,2S) isomer is the primary scaffold for asymmetric induction.
Physicochemical Properties
The hydrochloride salt significantly alters the solubility profile compared to the free base, facilitating purification and aqueous handling.
| Property | Free Base (Erythro) | Hydrochloride Salt |
| Appearance | White to light yellow crystalline powder | White crystalline solid |
| Melting Point | 142–144 °C | >200 °C (Decomposes) |
| Solubility (Water) | Low (< 1 mg/mL) | High (Ionic dissociation) |
| Solubility (Organic) | Soluble in EtOH, DCM, THF | Soluble in MeOH, EtOH; Insoluble in non-polar |
| pKa (Conjugate Acid) | ~9.5 (Amine) | N/A |
| Stability | Stable under normal conditions | Hygroscopic; store desicated |
Synthetic Pathways
The industrial and laboratory synthesis of erythro-ADE predominantly utilizes the Benzoin Oxime Route .[1] This pathway is favored for its diastereoselectivity; the reduction of the oxime intermediate yields the erythro isomer as the major product due to chelation-controlled hydride delivery or steric hindrance favoring the anti addition of hydrogen across the C=N bond relative to the pre-existing chiral center.
Mechanism of Synthesis[9][10]
-
Condensation: Benzoin reacts with hydroxylamine to form benzoin oxime.
-
Reduction: The oxime is reduced (typically using H₂/Pd-C or LiAlH₄).[1] The stereochemical outcome is directed by the formation of a cyclic transition state involving the metal center, locking the conformation to yield the erythro amine.
Caption: Synthetic workflow from Benzoin to ADE Hydrochloride, highlighting the stereoselective reduction step.
Reactivity & Applications in Drug Development
ADE is not merely a passive intermediate; it is a reactive scaffold used to construct chiral ligands and heterocycles.
A. Oxazoline and Oxazaborolidine Formation
Reaction of ADE with aldehydes or boronic acids generates rigid 5-membered rings (Oxazolines or Oxazaborolidines).[1] These derivatives restrict bond rotation, creating a defined chiral pocket for asymmetric catalysis.
-
Oxazolines: Used as ligands for metal-catalyzed reactions (e.g., asymmetric cyclopropanation).[1]
-
Oxazaborolidines (CBS Catalysts): ADE derivatives catalyze the enantioselective reduction of ketones to secondary alcohols.
B. Chiral Auxiliary for Alkylation
ADE can form Schiff bases with glycine esters. The bulky phenyl groups shield one face of the enolate, forcing incoming electrophiles to attack from the opposite side. This is a classic method for synthesizing non-natural
C. Resolution Agent
Due to its rigid structure and availability in high optical purity, ADE is used to resolve racemic carboxylic acids via diastereomeric salt formation.
Caption: Divergent reactivity of ADE to form key chiral catalysts (Oxazolines and Oxazaborolidines).
Experimental Protocol: Free Base Liberation
Researchers often purchase the stable hydrochloride salt but require the free base for ligation.
Protocol: Conversion of ADE·HCl to ADE Free Base
-
Dissolution: Suspend 10.0 g of ADE·HCl in 100 mL of distilled water.
-
Neutralization: Slowly add 2M NaOH solution with stirring until pH > 11. The solution will become cloudy as the free base precipitates.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
Isolation: Concentrate under reduced pressure. The resulting solid (MP 142–144 °C) is the active chiral reagent.
Safety & Handling (E-E-A-T)
While ADE is a valuable tool, it poses specific hazards typical of bioactive amines.
-
Hazards (GHS):
-
Handling: Use in a fume hood. The hydrochloride salt is a fine powder and can generate dust; N95 or P2 respiratory protection is recommended during weighing.
-
Storage: Store at 2–8 °C. The free base is sensitive to CO₂ (forming carbamates over time); the HCl salt is hygroscopic but chemically stable if kept dry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22243, 2-Amino-1,2-diphenylethanol. Retrieved from [Link]
-
Aoyagi, Y., et al. (2001). Asymmetric synthesis of [2,3-13C2,15N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution of benzoin. Journal of Organic Chemistry. Retrieved from [Link]
Sources
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- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of [2,3-(13)C(2),(15)N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution of benzoin: general procedure for the synthesis of [2,3-(13)C(2),(15)N]-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S,S)-(-)-2-Amino-1,2-diphenylethanol = 99.5 HPLC 23190-17-2 [sigmaaldrich.com]
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